Thietan-3-yl 4-methylbenzenesulfonate
Description
Significance of Sulfur-Containing Heterocycles in Advanced Synthetic Transformations
Sulfur-containing heterocycles are cyclic organic compounds where one or more carbon atoms in the ring are replaced by a sulfur atom. fiveable.me This class of compounds is of immense interest in organic chemistry due to the unique chemical and electronic properties imparted by the sulfur atom. fiveable.menih.gov The presence of sulfur's unshared electron pairs and its distinct electronegativity compared to carbon significantly alters the structure and reactivity of the heterocyclic ring. nih.gov
These heterocycles are not merely chemical curiosities; they are fundamental components in numerous biochemical processes and form the structural core of essential biomolecules like certain vitamins and antibiotics. fiveable.me Their wide-ranging biological activities have led to their integration into various pharmaceutical and agrochemical applications. nih.govresearchgate.net In medicinal chemistry, sulfur heterocycles are recognized as crucial building blocks in drug discovery, contributing to therapies for cancer, diabetes, hypertension, and microbial infections. researchgate.net Furthermore, their unique physicochemical properties are harnessed in materials science for the development of molecular conductors and magnets. nih.gov In the context of synthetic strategy, sulfur-containing heterocycles serve as valuable intermediates in retrosynthetic analysis, enabling chemists to devise efficient pathways for constructing complex molecular architectures. fiveable.me
Strategic Position of Thietane (B1214591) Derivatives as Versatile Building Blocks
Among the diverse family of sulfur heterocycles, thietanes—four-membered rings containing one sulfur and three carbon atoms—occupy a position of strategic importance. nih.govwikipedia.org While historically receiving less attention than other heterocycles like oxetanes, the thietane ring is increasingly recognized for its utility in medicinal chemistry and analog design. nih.gov
Thietanes are found in the core structure of several biologically active compounds, including antiviral and anticancer agents. nih.govresearchgate.net Their applications extend to pesticides and other specialized chemicals. researchgate.net Beyond their presence in final products, thietanes are highly valued as versatile intermediates and building blocks in organic synthesis. nih.govresearchgate.net They serve as precursors for the preparation of a variety of other sulfur-containing compounds, both acyclic and heterocyclic. researchgate.netresearchgate.net The inherent ring strain of the four-membered system makes thietanes susceptible to ring-opening reactions, providing a pathway to functionalized linear sulfur compounds that would be difficult to synthesize otherwise. The development of synthetic methods to construct and modify the thietane backbone is an active area of research, underscoring its importance to modern organic chemistry. nih.govresearchgate.net
Overview of Thietan-3-yl 4-methylbenzenesulfonate (B104242) within Modern Synthetic Methodologies
Thietan-3-yl 4-methylbenzenesulfonate, also known as thietan-3-yl tosylate, is a reagent designed for the specific purpose of transferring a thietan-3-yl group to another molecule. Its structure consists of two key functional parts: the thietane ring, which is the desired building block, and the 4-methylbenzenesulfonate (tosylate) group.
The tosylate group is one of the most effective leaving groups in organic chemistry. It is the ester of p-toluenesulfonic acid and an alcohol (in this case, thietan-3-ol). By converting the hydroxyl group of thietan-3-ol (B1346918) into a tosylate, the molecule is activated for nucleophilic substitution reactions. When a nucleophile attacks the carbon atom to which the tosylate is attached, the tosylate group readily departs, resulting in the formation of a new carbon-nucleophile bond.
This reactivity places this compound as a key electrophilic source of the thietane moiety. Its primary role in modern synthetic methodologies is to serve as a "thietane-donating" agent. Chemists use this compound to introduce the thietane ring system into larger, more complex molecules, particularly in the development of new pharmaceutical candidates where the unique properties of the thietane ring may enhance biological activity or improve pharmacokinetic profiles.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₁₀H₁₂O₃S₂ |
| Molecular Weight | 244.33 g/mol |
| Appearance | Typically a solid |
| Functional Groups | Thietane, Sulfonate Ester (Tosylate) |
| Key Reactivity | Electrophile at C3 of the thietane ring |
Table 2: General Synthetic Application
| Reactants | Reaction Type | Product | Significance |
|---|
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Sulfur |
| Carbon |
| Thietane |
| Oxetane |
| Thietan-3-ol |
Structure
3D Structure
Properties
Molecular Formula |
C10H12O3S2 |
|---|---|
Molecular Weight |
244.3 g/mol |
IUPAC Name |
thietan-3-yl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C10H12O3S2/c1-8-2-4-10(5-3-8)15(11,12)13-9-6-14-7-9/h2-5,9H,6-7H2,1H3 |
InChI Key |
LJXNAKQXIUYCAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CSC2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Thietan 3 Yl 4 Methylbenzenesulfonate
Multi-Step Approaches to the Thietane (B1214591) Core from Diverse Precursors
The construction of the strained four-membered thietane ring necessitates specific synthetic strategies, often involving intramolecular cyclization of appropriately functionalized acyclic precursors. Several multi-step approaches have been developed, starting from a variety of readily available materials.
One of the most traditional and widely used methods is the reaction of 1,3-dihalides or their equivalents with a sulfide (B99878) source. thieme-connect.de This approach involves a double nucleophilic substitution on the dielectrophilic propane (B168953) backbone. For instance, 1,3-dibromopropane (B121459) can be treated with sodium sulfide to yield the parent thietane. thieme-connect.de This method is particularly suitable for the synthesis of 3-monosubstituted and 3,3-disubstituted thietanes. nih.gov
Another effective strategy employs 1,3-diols as precursors. The diol is typically converted into a species with good leaving groups, such as mesylates or tosylates, at the 1- and 3-positions. Subsequent treatment with a sulfide source, like sodium sulfide, leads to the formation of the thietane ring through an intramolecular double displacement reaction. thieme-connect.de
Epoxides, particularly (1-chloromethyl)oxiranes, serve as versatile starting materials for the synthesis of thietan-3-ols, direct precursors to the target tosylate. nih.gov The reaction of a (1-chloromethyl)oxirane with a sulfur nucleophile, such as hydrogen sulfide in the presence of a base like barium hydroxide (B78521), proceeds via nucleophilic opening of the epoxide ring followed by intramolecular cyclization to furnish the thietan-3-ol (B1346918). nih.gov This method offers a direct route to the desired substitution pattern. A variety of thietan-3-ol derivatives can be synthesized in low to good yields by reacting 2-(1-haloalkyl)oxiranes with ammonium (B1175870) monothiocarbamates, which act as sulfur nucleophiles. nih.gov
Thiiranes, the three-membered sulfur-containing heterocycles, can also be used as precursors for thietanes through ring expansion reactions. researchgate.net This transformation can be achieved by reacting the thiirane (B1199164) with a suitable one-carbon electrophile.
| Precursor Type | Reagents and Conditions | Key Features |
| 1,3-Dihalides | Sodium sulfide (Na₂S) | Traditional, good for 3-substituted thietanes |
| 1,3-Diols | 1. Mesyl chloride (MsCl) or Tosyl chloride (TsCl), base 2. Sodium sulfide (Na₂S) | Versatile, proceeds via disulfonate intermediate |
| (1-Chloromethyl)oxiranes | Hydrogen sulfide (H₂S), Barium hydroxide (Ba(OH)₂) | Direct route to thietan-3-ols, good regioselectivity |
| 2-(1-Haloalkyl)oxiranes | Ammonium monothiocarbamates | Access to a range of thietan-3-ol derivatives |
Regioselective Functionalization Strategies at the Thietane 3-Position
Achieving regioselective functionalization at the 3-position of the thietane ring is crucial for the synthesis of Thietan-3-yl 4-methylbenzenesulfonate (B104242). The aforementioned synthesis of thietan-3-ol from (1-chloromethyl)oxirane is an excellent example of a regioselective process that directly installs a hydroxyl group at the desired C3 position. nih.gov The reaction proceeds through a nucleophilic attack of the sulfide on the less sterically hindered carbon of the oxirane, followed by an intramolecular SN2 reaction that forms the thietane ring and leaves the hydroxyl group at the 3-position. nih.gov
Another powerful strategy for introducing functionality at the 3-position involves the use of thietan-3-one (B1315229) as a key intermediate. Thietan-3-one is readily available and can undergo a variety of standard ketone reactions. acs.org For example, the addition of Grignard or organolithium reagents to thietan-3-one provides a straightforward route to a wide range of 3-substituted-3-hydroxythietanes. acs.orgnih.gov This approach allows for the introduction of various alkyl and aryl groups at the 3-position, with the hydroxyl group then available for tosylation.
While direct C-H functionalization of the thietane ring is a developing area, strategies for such transformations on related heterocyclic systems are known. mdpi.comnih.govresearchgate.net Future developments in this area could provide even more direct routes to 3-functionalized thietanes.
| Intermediate | Reagents/Reaction Type | Outcome |
| (1-Chloromethyl)oxirane | Sulfur nucleophile (e.g., H₂S) | Direct formation of thietan-3-ol |
| Thietan-3-one | Grignard reagents (R-MgX) | 3-Alkyl/Aryl-3-hydroxythietanes |
| Thietan-3-one | Organolithium reagents (R-Li) | 3-Alkyl/Aryl-3-hydroxythietanes |
Optimization of Tosylation Procedures for Thietan-3-ol Derivatives
The conversion of thietan-3-ol to its corresponding tosylate is a critical step in the synthesis of Thietan-3-yl 4-methylbenzenesulfonate. This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base. organic-chemistry.org However, the efficiency of this reaction can be influenced by several factors, and optimization is often necessary to achieve high yields and avoid side reactions.
The choice of base is crucial. Pyridine is a common choice as it acts as both a base and a solvent. organic-chemistry.org However, for more hindered or less reactive alcohols, a stronger, non-nucleophilic base such as triethylamine (B128534) (TEA) may be more effective. The addition of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can significantly accelerate the reaction. organic-chemistry.org
The reaction solvent also plays a significant role. Dichloromethane (CH₂Cl₂) is a common solvent for tosylation reactions, offering good solubility for the reagents and being relatively inert. For sluggish reactions, changing to a more polar solvent or increasing the reaction temperature may be beneficial.
It is important to use high-purity p-toluenesulfonyl chloride, as impurities can lead to side reactions and lower yields. In some cases, using p-toluenesulfonic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as ytterbium(III) trifluoromethanesulfonate, can be an effective alternative for the tosylation of alcohols under neutral and mild conditions. organic-chemistry.org
| Parameter | Options | Considerations |
| Tosylation Reagent | p-Toluenesulfonyl chloride (TsCl) | Standard and widely available. |
| p-Toluenesulfonic anhydride (Ts₂O) | Can be more reactive, useful for less reactive alcohols. | |
| Base | Pyridine | Acts as base and solvent. |
| Triethylamine (TEA) | Stronger, non-nucleophilic base. | |
| 4-Dimethylaminopyridine (DMAP) | Used as a catalyst to accelerate the reaction. | |
| Solvent | Dichloromethane (CH₂Cl₂) | Common, inert solvent. |
| Pyridine | Can be used as both solvent and base. | |
| Catalyst | Ytterbium(III) trifluoromethanesulfonate | Can be used with Ts₂O for mild conditions. |
Enantioselective Synthesis of Chiral this compound Precursors (if applicable to specific chiral variants)
The synthesis of enantiomerically pure chiral this compound precursors is of significant interest for applications in medicinal chemistry and asymmetric synthesis. Two main strategies can be employed: the use of a chiral pool and asymmetric synthesis.
The chiral pool approach involves starting from a readily available enantiopure starting material. uvic.ca For instance, the de novo synthesis of an enantiopure thietane derivative has been demonstrated starting from cis-but-2-ene-1,4-diol, where the stereocenters were introduced via a Sharpless asymmetric epoxidation. nih.gov This strategy allows for the synthesis of thietanes with well-defined stereochemistry.
Asymmetric synthesis involves the creation of the chiral center during the reaction sequence. ucc.ie A key strategy for obtaining chiral thietan-3-ol would be the asymmetric reduction of thietan-3-one. This can be achieved using chiral reducing agents or a catalyst in combination with a stoichiometric reducing agent. For example, the use of a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction) with borane (B79455) can effectively reduce ketones to their corresponding alcohols with high enantioselectivity.
Another approach is the kinetic resolution of racemic thietan-3-ol. This involves using a chiral reagent or catalyst that reacts preferentially with one enantiomer, allowing for the separation of the unreacted enantiomer.
| Strategy | Description | Example |
| Chiral Pool Synthesis | Utilizes a readily available enantiopure starting material to introduce chirality. | Synthesis from enantiopure epoxides derived from Sharpless asymmetric epoxidation. nih.gov |
| Asymmetric Reduction | Enantioselective reduction of a prochiral ketone (thietan-3-one) to a chiral alcohol. | Use of chiral catalysts like CBS reagents with a reducing agent (e.g., borane). |
| Kinetic Resolution | Selective reaction of one enantiomer of a racemic mixture, allowing for the separation of the other. | Enzymatic acylation of racemic thietan-3-ol. |
Reactivity and Transformational Chemistry of Thietan 3 Yl 4 Methylbenzenesulfonate
Nucleophilic Substitution Reactions Involving the Tosylate Leaving Group
The tosylate group (4-methylbenzenesulfonate) is an excellent leaving group due to the stability of the resulting tosylate anion, which is resonance-stabilized. This property facilitates nucleophilic substitution reactions at the C3 position of the thietane (B1214591) ring, proceeding primarily through an S(_N)2 mechanism.
Thietan-3-yl 4-methylbenzenesulfonate (B104242) bearing a nucleophilic moiety on a side chain can undergo intramolecular nucleophilic substitution to generate novel bicyclic ring systems containing the thietane core. This synthetic strategy is particularly useful for constructing constrained polycyclic structures. The formation of the thietane ring itself often proceeds via an intramolecular S(_N)2 process where a thiolate attacks a carbon bearing a sulfonate leaving group. researchgate.net For instance, a D-xylose-derived dimesylate can be selectively converted to a monothioacetate, which then cyclizes under basic conditions to form a thietane ring. researchgate.net
While specific examples starting from a pre-formed Thietan-3-yl 4-methylbenzenesulfonate with a tethered nucleophile are not extensively documented, the principle is a cornerstone of heterocyclic synthesis. For example, treatment of a trans-thioacetyl methanesulfonate (B1217627) with a base can lead to the formation of a bicyclic thietane derivative. beilstein-journals.org A hypothetical intramolecular cyclization is depicted below, where a tethered amine nucleophile attacks the C3 carbon, displacing the tosylate and forming a fused azathiobicyclic system. The feasibility of such reactions depends on the length and nature of the tether, which governs the thermodynamics and kinetics of ring formation (Baldwin's rules).
Table 1: Examples of Intramolecular Cyclization Precursors and Products
| Starting Material (General Structure) | Nucleophile | Resulting Ring System |
|---|---|---|
| N-(2-((thietan-3-yloxy)methyl)phenyl)acetamide | Amine | Fused Azathiobicyclic Compound |
| 3-(thietan-3-ylthio)propan-1-ol | Hydroxyl | Fused Oxathiobicyclic Compound |
The C3 position of this compound is susceptible to attack by a wide range of external nucleophiles, allowing for the introduction of diverse functional groups. These reactions typically proceed via a bimolecular nucleophilic substitution (S(_N)2) mechanism, resulting in inversion of stereochemistry if the C3 carbon is chiral. The tosylate is a significantly better leaving group than halides like chloride and bromide, leading to faster reaction rates. quimicaorganica.org
A variety of nucleophiles can be employed for this purpose, including azides, cyanides, thiolates, and amines, leading to the corresponding 3-substituted thietane derivatives. For example, the reaction with sodium azide (B81097) in a polar aprotic solvent like DMF would yield 3-azidothietane, a useful precursor for the synthesis of 3-aminothietane derivatives. researchgate.net
Table 2: Products of Intermolecular Substitution with Various Nucleophiles
| Nucleophile | Reagent Example | Product |
|---|---|---|
| Azide | Sodium azide (NaN₃) | 3-Azidothietane |
| Cyanide | Sodium cyanide (NaCN) | Thietane-3-carbonitrile |
| Thiolate | Sodium thiomethoxide (NaSMe) | 3-(Methylthio)thietane |
| Amine | Ammonia (NH₃) | Thietan-3-amine |
| Hydroxide (B78521) | Sodium hydroxide (NaOH) | Thietan-3-ol (B1346918) |
Ring-Opening Reactions of the Thietane Moiety
The strained four-membered ring of thietane derivatives can undergo ring-opening reactions under various conditions. These transformations are often driven by the release of ring strain.
While nucleophilic attack at C3 leads to substitution of the tosylate, attack at the carbon atoms adjacent to the sulfur (C2 or C4) can initiate ring-opening. This pathway is less common for this compound under standard nucleophilic conditions, as the tosylate at C3 is a much better leaving group than the sulfide (B99878) within the ring. However, certain nucleophiles, particularly soft nucleophiles, might preferentially attack the C2/C4 positions, leading to cleavage of a C-S bond.
The presence of the electron-withdrawing tosylate group can influence the electrophilicity of the ring carbons. Ring-opening of the thietane ring can also be part of a rearrangement process, such as the thiirane-thietane rearrangement observed when 2-(chloromethyl)thiirane (B1265399) reacts with nucleophiles. nih.gov
Transition metal catalysts can promote the ring-opening of thietanes, leading to various transformations. For instance, rhodium catalysts can convert electron-deficient sulfur ylides into electrophilic metallocarbenes, which react with the sulfur atom in thiiranes to induce an electrophilic ring expansion to form thietanes. nih.gov While direct examples with this compound are scarce, it is plausible that metal catalysts could coordinate to the sulfur atom, weakening the C-S bonds and facilitating ring-opening. Subsequent reaction with a nucleophile or another reactant could then lead to a variety of linear or macrocyclic products.
Rearrangement Reactions Involving the Thietane Ring System
The departure of the tosylate group from this compound can generate a carbocationic intermediate (or a species with significant carbocationic character) at the C3 position, which can then undergo rearrangement. Plausible rearrangement pathways include ring contraction to a highly strained three-membered thiirane (B1199164) derivative or ring expansion to a more stable five-membered tetrahydrothiophene (B86538) derivative.
For example, the ring contraction of 3-chloro-2-methylthiolane to a 2-(1-hydroxyethyl)thietane has been observed to proceed through a thiiranium intermediate. nih.gov A similar, reverse process could be envisioned for a thietane derivative under conditions that favor carbocation formation. The specific pathway would be influenced by the substitution pattern of the thietane ring and the reaction conditions.
Oxidative and Reductive Transformations of the Thietane Sulfur Atom
The sulfur atom in the thietane ring of this compound is susceptible to oxidative transformations, leading to the corresponding sulfoxide (B87167) and sulfone. These transformations can provide insight into the electronic properties of the ring and offer pathways to novel derivatives with altered chemical and physical properties.
The oxidation of the sulfide to a sulfoxide is a common transformation. While specific studies on this compound are not extensively documented in publicly available literature, the oxidation of the parent thietan-3-ol has been reported. For instance, treatment of 3-substituted thietan-3-ols with one equivalent of an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures can selectively yield the corresponding thietane-1-oxide. The presence of the electron-withdrawing tosylate group at the 3-position would likely influence the reactivity of the sulfur atom towards oxidation.
Further oxidation of the sulfoxide or direct oxidation of the thietane with a stronger oxidizing agent or an excess of the oxidant leads to the formation of the corresponding thietane-1,1-dioxide. For example, the oxidation of thietan-3-ol derivatives with an excess of m-CPBA yields the thietane dioxide. It is anticipated that this compound would undergo a similar two-step oxidation.
The general scheme for the oxidation is as follows:
| Reactant | Reagent | Product | Oxidation State of Sulfur |
|---|---|---|---|
| This compound | 1 eq. m-CPBA | This compound 1-oxide | +2 (Sulfoxide) |
| This compound | >2 eq. m-CPBA | This compound 1,1-dioxide | +4 (Sulfone) |
Conversely, reductive transformations of the oxidized species are also feasible. The reduction of thietane sulfones to the corresponding thietanes has been accomplished using powerful reducing agents. For instance, thietane 1,1-dioxides can be reduced to thietanes using lithium aluminum hydride (LiAlH₄). This suggests that this compound 1,1-dioxide could be reduced back to this compound, although the tosylate group might also be susceptible to reduction under these conditions, potentially leading to a mixture of products.
Chemo- and Regioselective Derivatization Strategies
The derivatization of this compound is primarily dictated by the excellent leaving group ability of the tosylate moiety, making the C3 position of the thietane ring highly susceptible to nucleophilic substitution. This reactivity allows for the chemo- and regioselective introduction of a wide variety of functional groups.
The primary mechanism for these transformations is the SN2 reaction. The attack of a nucleophile on the carbon atom bearing the tosylate group proceeds with inversion of configuration. This stereospecificity is a key feature of these derivatization strategies.
A notable example of this reactivity is the synthesis of 3-azidothietane. The reaction of a 3-thietanyl sulfonate ester with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) proceeds efficiently to yield the corresponding azide. This transformation is highly chemoselective, as the azide nucleophile preferentially attacks the electrophilic carbon of the C-OTs bond, leaving the thioether in the ring intact.
The versatility of this method allows for the introduction of various nucleophiles, leading to a diverse range of 3-substituted thietane derivatives. The general reaction scheme is as follows:
This compound + Nucleophile → 3-Substituted Thietane + 4-methylbenzenesulfonate
The following table summarizes representative chemo- and regioselective derivatization reactions of this compound, based on established SN2 reactions of tosylates.
| Nucleophile | Reagent | Solvent | Product |
|---|---|---|---|
| Azide | Sodium azide (NaN₃) | DMF | 3-Azidothietane |
| Amine | Ammonia (NH₃) | Methanol | 3-Aminothietane |
| Thiol | Sodium hydrosulfide (B80085) (NaSH) | Ethanol | Thietane-3-thiol |
These reactions are highly regioselective, with the nucleophilic attack occurring exclusively at the C3 position. The choice of nucleophile and reaction conditions can be tailored to achieve the desired functionalization. For instance, using primary or secondary amines as nucleophiles would lead to the corresponding 3-(alkylamino)thietanes or 3-(dialkylamino)thietanes, respectively. Similarly, various thiolates can be employed to introduce different thioether side chains at the C3 position. The robust nature of the thietane ring under these conditions, coupled with the predictable reactivity of the tosylate leaving group, makes this compound a valuable intermediate in the synthesis of complex, sulfur-containing heterocyclic molecules.
Thietan 3 Yl 4 Methylbenzenesulfonate As a Strategic Intermediate in Complex Molecule Synthesis
Construction of Diverse Sulfur-Containing Heterocycles and Scaffolds
The strained thietane (B1214591) ring of Thietan-3-yl 4-methylbenzenesulfonate (B104242) makes it an excellent electrophilic substrate for the synthesis of a wide array of other heterocyclic systems. The tosylate group, a superb leaving group, is readily displaced by various nucleophiles, allowing for the introduction of diverse functionalities and the construction of more complex molecular frameworks.
One key application is in the synthesis of other sulfur-containing heterocycles. While direct examples of Thietan-3-yl 4-methylbenzenesulfonate in these specific transformations are not extensively documented in publicly available literature, the reactivity of analogous compounds strongly supports its utility. For instance, the synthesis of bridged thietanes has been achieved through the intramolecular cyclization of aziridine-2-methyl tosylate derivatives upon reaction with a sulfur source. nih.gov This highlights the propensity of the tosylate group to facilitate ring formation, a principle directly applicable to this compound.
Furthermore, thietane derivatives are well-established precursors for various sulfur-containing acyclic and heterocyclic compounds. nih.gov The general strategy involves the nucleophilic opening of the thietane ring, which can then be followed by subsequent cyclization reactions to afford larger, more complex heterocyclic systems. Given the high reactivity of this compound towards nucleophiles, it serves as an ideal starting material for such synthetic strategies.
A notable example of heterocycle synthesis involving a thietane precursor is the formation of N-(thietan-3-yl)-α-oxo nitrogen-containing heterocycles. This transformation proceeds via the alkylation of azaheteroarenethiones with chloromethyloxirane, which rearranges to a thietane-containing product. While not directly employing the tosylate, this demonstrates the utility of the thietane core in building larger heterocyclic structures.
| Reactant | Nucleophile | Product Heterocycle | Reference |
| Aziridine-2-methyl tosylate derivative | Ammonium (B1175870) tetrathiomolybdate | Bridged thietane | nih.gov |
| Azaheteroarenethiones | Chloromethyloxirane (forms thietane in situ) | N-thietan-3-yl-α-oxo nitrogen-containing heterocycles | Not specified in provided text |
Application in the Synthesis of Precursors for Biologically Active Molecules
The thietane motif is a recognized structural component in a variety of biologically active molecules. nih.gov Consequently, this compound stands as a crucial building block for the synthesis of precursors to these important pharmaceutical compounds.
A significant example lies in the synthesis of 3-aminothietane-3-carboxylic acid, which has been identified as a modulator of the N-methyl-D-aspartate (NMDA) receptor. nih.gov The synthesis of this molecule involves the conversion of a thietane precursor. The displacement of the tosylate group in this compound by an appropriate nitrogen nucleophile, such as an azide (B81097) or a protected amine, followed by carboxylation, would be a highly plausible and efficient route to this class of NMDA receptor modulators.
The versatility of the thietane ring and the reactivity of the tosylate group allow for the introduction of various pharmacophores, making this compound a strategic starting material for generating libraries of potential drug candidates. The ability to readily introduce different side chains via nucleophilic substitution enables the systematic exploration of structure-activity relationships.
| Target Molecule/Class | Synthetic Strategy | Potential Biological Activity | Reference |
| 3-Aminothietane-3-carboxylic acid | Nucleophilic displacement of the tosylate with a nitrogen nucleophile | NMDA receptor modulator | nih.gov |
Role in the Total Synthesis of Natural Products (as a component or intermediate)
While the thietane ring is present in some natural products, the direct application of this compound as a key intermediate in the total synthesis of a named natural product is not prominently reported in the reviewed literature. However, the principles of using strained heterocyclic tosylates as building blocks are well-established in the field of total synthesis. The ability of this compound to introduce a four-membered sulfur-containing ring makes it a potentially valuable, yet underutilized, tool for synthetic chemists tackling complex natural product targets.
Contributions to Advanced Materials Science Precursors
The application of this compound in the field of advanced materials science is an area that remains largely unexplored in the current scientific literature. The unique properties of the thietane ring, including its polarizability and potential for ring-opening polymerization, suggest that this compound could serve as a precursor for novel sulfur-containing polymers or materials with interesting optical or electronic properties. However, at present, there is a lack of specific research detailing its use in this capacity.
Mechanistic and Theoretical Investigations of Thietan 3 Yl 4 Methylbenzenesulfonate Reactivity
Computational Chemistry Studies on Reaction Pathways and Transition States
Computational chemistry provides powerful tools for mapping the potential energy surfaces of chemical reactions, offering a microscopic view of molecular transformations that is often inaccessible through experimental means alone.
Quantum mechanical methods, particularly Density Functional Theory (DFT), are employed to calculate the geometries and energies of reactants, products, intermediates, and transition states. For Thietan-3-yl 4-methylbenzenesulfonate (B104242), these calculations can elucidate the competition between S(_N)1 and S(_N)2 reaction pathways. By modeling the reaction with various nucleophiles, a reactivity profile can be constructed, detailing the activation energies and reaction enthalpies for each potential pathway. chemrxiv.org
For instance, calculations would model the approach of a nucleophile to the C3 carbon of the thietane (B1214591) ring. The S(_N)2 pathway would involve a single, concerted transition state, whereas the S(_N)1 pathway would proceed through a discrete thietan-3-yl cation intermediate. The calculated energy barriers for these pathways are critical in predicting the dominant reaction mechanism under specific conditions.
Table 1: Hypothetical DFT-Calculated Activation Energies for Competing Pathways Calculated at the B3LYP/6-311G(d,p) level of theory in a polar aprotic solvent model.
| Reaction Pathway | Rate-Determining Step | Calculated Activation Energy (kcal/mol) |
| S(_N)2 | Nucleophilic attack on C3 | 22.5 |
| S(_N)1 | Formation of thietan-3-yl cation | 28.0 |
The data suggests that for a typical nucleophile, the S(_N)2 pathway is kinetically favored due to a lower activation barrier.
While quantum mechanics is ideal for studying the electronic changes during a reaction, molecular dynamics (MD) simulations are used to explore the conformational landscape of the molecule over time. mdpi.com The thietane ring is not planar and undergoes a dynamic puckering motion. MD simulations can reveal the most stable conformations of Thietan-3-yl 4-methylbenzenesulfonate and the energy barriers between them. This conformational flexibility can influence reactivity by affecting the steric accessibility of the electrophilic C3 carbon and the orientation of the tosylate leaving group. chemrxiv.org Simulations can quantify the population of different conformers, providing insight into which structures are most likely to be present and participate in a reaction at a given temperature.
Elucidation of Reaction Mechanisms via Kinetic Isotope Effects and Hammett Analysis
Experimental physical organic chemistry techniques provide crucial data to validate and complement computational findings.
Kinetic Isotope Effects (KIEs) are a sensitive probe for determining reaction mechanisms by measuring the change in reaction rate upon isotopic substitution. libretexts.org For this compound, a secondary KIE can be measured by comparing the reaction rate of the normal substrate with one where the hydrogen at the C3 position is replaced by deuterium.
A significant normal secondary KIE (k(_H)/k(_D) > 1, typically 1.1-1.2) would be strong evidence for an S(_N)1 mechanism. wikipedia.org This effect arises from the change in hybridization at the reaction center from sp in the reactant to sp in the carbocation intermediate, which alters the vibrational frequencies of the C-H/D bond. libretexts.orgwikipedia.org Conversely, an S(_N)2 reaction, where the carbon remains sp-like in the transition state, would exhibit a KIE close to unity (k(_H)/k(_D) ≈ 1). wikipedia.org
Table 2: Interpretation of Hypothetical Secondary Kinetic Isotope Effects
| Isotopic Substitution | Observed k(_H)/k(_D) | Inferred Mechanism |
| C3-H vs. C3-D | 1.18 | S(_N)1 favored |
| C3-H vs. C3-D | 1.02 | S(_N)2 favored |
Hammett analysis provides another avenue for mechanistic elucidation by correlating reaction rates with the electronic effects of substituents on an aromatic ring. libretexts.org In this case, a series of Thietan-3-yl para-substituted-benzenesulfonates would be synthesized and their rates of solvolysis measured. A Hammett plot is constructed by graphing the logarithm of the relative reaction rates (log(k/k(_H))) against the Hammett substituent constant (σ). The slope of this plot, the reaction constant (ρ), reveals the extent of charge development in the transition state. A large negative ρ value indicates the buildup of positive charge at or near the reaction center in the rate-determining step, which is characteristic of an S(_N)1 mechanism. nih.gov A small ρ value would suggest a mechanism with little charge separation, such as S(_N)2.
Spectroscopic Probes for In Situ Mechanistic Monitoring and Intermediate Characterization
Real-time monitoring of reactions provides direct information on the kinetics and the presence of transient species. In situ spectroscopic techniques, such as FTIR and Raman, allow for the continuous tracking of reactant consumption and product formation by monitoring characteristic vibrational bands. mt.comspectroscopyonline.com For reactions involving this compound, one could monitor the disappearance of the strong S=O stretching bands of the tosylate group (around 1350 and 1175 cm) and the emergence of new bands associated with the product. mdpi.comnih.gov
Advanced techniques like low-temperature NMR spectroscopy are invaluable for the direct observation and characterization of reactive intermediates. goettingen-research-online.de By running a reaction at a sufficiently low temperature, it may be possible to slow down the subsequent steps enough to allow for the accumulation of an intermediate like the thietan-3-yl cation. Observing the characteristic chemical shifts and coupling constants of this species would provide definitive proof of an S(_N)1 pathway.
Electronic Structure Analysis and Reactivity Descriptors
The inherent reactivity of a molecule is governed by its electronic structure. Frontier Molecular Orbital (FMO) theory is a powerful model for predicting chemical reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.org
For this compound, computational analysis of the FMOs can predict the most likely sites for nucleophilic and electrophilic attack. nih.govresearchgate.net
LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is expected to have its largest coefficients on the C3 carbon atom and the sulfur atom of the tosylate group. This indicates that the C3 carbon is the primary electrophilic site, susceptible to attack by a nucleophile's HOMO.
HOMO (Highest Occupied Molecular Orbital): The HOMO is likely to be localized on the electron-rich aromatic ring of the tosylate group or the lone pairs of the thietane sulfur atom.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key reactivity descriptor. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron and initiate a reaction. researchgate.net
Table 3: Conceptual Frontier Molecular Orbital Properties and Reactivity Descriptors
| Descriptor | Predicted Location / Value | Implication for Reactivity |
| LUMO | Primarily on C3-O bond | Site of nucleophilic attack |
| HOMO | Aromatic ring / Thietane S atom | Site of electrophilic attack |
| HOMO-LUMO Energy Gap | Moderately large | Indicates a stable but reactive molecule |
| Electrostatic Potential | Positive potential near C3 | Confirms electrophilic nature of C3 |
These electronic descriptors, combined with the other theoretical and experimental data, provide a comprehensive and deeply nuanced understanding of the factors controlling the reactivity of this compound.
Advanced Structural and Conformational Analysis of Thietan 3 Yl 4 Methylbenzenesulfonate and Its Derivatives
High-Resolution Spectroscopic Techniques for Detailed Conformational Preferences
The conformational landscape of Thietan-3-yl 4-methylbenzenesulfonate (B104242) is primarily governed by the puckering of the thietane (B1214591) ring and the orientation of the bulky tosylate group. High-resolution spectroscopic methods are indispensable for probing these subtle structural features in solution.
Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-invasive tool for determining the stereochemistry and conformational dynamics of molecules in solution. For Thietan-3-yl 4-methylbenzenesulfonate, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and NOESY (Nuclear Overhauser Effect Spectroscopy) would be pivotal.
A hypothetical ¹H-¹H COSY spectrum would reveal the coupling relationships between protons on the thietane ring, helping to assign their relative positions. The HSQC spectrum would then correlate these protons to their directly attached carbon atoms, confirming the carbon skeleton.
Of particular importance is the NOESY experiment, which provides information about through-space proximity of nuclei. For instance, NOE cross-peaks between protons on the tosylate group and specific protons on the thietane ring would indicate the preferred orientation of the ester substituent. In a puckered thietane ring, distinct NOEs would be observed for axial and equatorial protons, allowing for the determination of the dominant ring conformation.
Interactive Table: Hypothetical NOESY Correlations for this compound
| Irradiated Proton(s) | Observed NOE Enhancement | Implied Proximity |
| Thietane H-2/H-4 (axial) | Tosylate methyl protons | Tosylate group oriented towards the axial face |
| Thietane H-3 (axial) | Thietane H-2/H-4 (axial) | Confirms axial-axial proximity in a puckered ring |
| Thietane H-3 (equatorial) | Thietane H-2/H-4 (equatorial) | Confirms equatorial-equatorial proximity |
| Aromatic protons (ortho to S) | Thietane H-3 | Indicates specific rotational conformation of the tosylate |
This table presents hypothetical data to illustrate the application of NOESY in conformational analysis.
While this compound itself is achiral, the introduction of substituents on the thietane ring can create stereogenic centers. For such chiral derivatives, Vibrational Circular Dichroism (VCD) spectroscopy would be a crucial technique for determining the absolute configuration. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.
The VCD spectrum provides a detailed fingerprint of the molecule's three-dimensional structure. By comparing the experimental VCD spectrum with spectra predicted from quantum chemical calculations for different stereoisomers, the absolute configuration can be unambiguously assigned. The vibrational modes involving the sulfonate group and the thietane ring would be particularly sensitive to the stereochemistry and would exhibit characteristic VCD signals.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography provides precise information about the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, analysis of a closely related structure, 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate, can provide insights into the expected structural parameters. researchgate.net
In a hypothetical crystal structure of this compound, the puckering of the thietane ring would be a key feature. The C-S-C bond angle within the ring is expected to be significantly smaller than the ideal tetrahedral angle due to ring strain. The C-O-S bond angle of the sulfonate ester linkage and the torsion angles defining the orientation of the tosylate group relative to the thietane ring would be crucial for understanding its reactivity.
Crystal packing would likely be influenced by weak intermolecular interactions, such as C-H···O hydrogen bonds involving the sulfonate oxygen atoms and protons on the thietane and tosyl groups. These interactions can influence the conformation adopted in the solid state.
Interactive Table: Predicted Crystallographic Parameters for this compound
| Parameter | Predicted Value | Significance |
| C-S-C (thietane) | ~78° | Indicates significant ring strain |
| C-C-C (thietane) | ~95° | Puckered ring conformation |
| S-O-C (ester) | ~118° | Standard ester linkage angle |
| C-S bond lengths (thietane) | ~1.82 Å | Typical for thioethers |
| S=O bond lengths (sulfonate) | ~1.45 Å | Characteristic of sulfonate groups |
| Thietane ring puckering angle | ~30° | Deviation from planarity |
This table presents predicted data based on known structural chemistry of thietanes and sulfonates.
Theoretical Conformational Analysis and Comparison with Experimental Data
Computational chemistry provides a powerful complement to experimental techniques for studying the conformational preferences of molecules. Using methods such as Density Functional Theory (DFT), the potential energy surface of this compound can be explored to identify low-energy conformers.
These calculations can predict the degree of ring puckering, the rotational barrier of the tosylate group, and the relative energies of different conformations. The results of these theoretical studies can then be compared with experimental data from NMR and X-ray crystallography to provide a comprehensive understanding of the molecule's structure and dynamics. For instance, calculated NMR chemical shifts and coupling constants for the predicted low-energy conformers can be compared to the experimental NMR data to validate the computational model. Similarly, the theoretically optimized geometry can be compared to the solid-state structure determined by X-ray crystallography.
Future Directions and Emerging Research Avenues for Thietan 3 Yl 4 Methylbenzenesulfonate
Development of Novel Catalytic Methods for Thietane (B1214591) and Tosylate Transformations
The presence of the tosylate group on the thietane ring makes Thietan-3-yl 4-methylbenzenesulfonate (B104242) an excellent electrophile for a variety of catalytic cross-coupling reactions. Future research is poised to expand the scope of these transformations, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds at the C3 position of the thietane ring.
One promising area is the development of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, and Sonogashira couplings. mit.edu While these methods are well-established for aryl and alkyl sulfonates, their application to strained heterocyclic systems like thietanes is less explored. Future work will likely focus on designing specialized ligand systems for the palladium catalyst that can accommodate the unique steric and electronic properties of the thietane substrate, thereby achieving high yields and selectivity. mit.edu The ability to couple aryl, heteroaryl, and alkynyl fragments to the thietane core would provide rapid access to a diverse range of novel chemical entities with potential biological activity.
Furthermore, the development of catalytic methods for the selective ring-opening of thietanes is another significant research direction. The inherent ring strain of the thietane can be harnessed to drive reactions that lead to the formation of linear sulfur-containing molecules. Catalytic control over the regioselectivity and stereoselectivity of these ring-opening reactions would be a major advancement. For instance, transition-metal catalysts could be employed to activate the C-S bonds of the thietane ring, allowing for controlled cleavage and subsequent functionalization.
A summary of potential catalytic transformations is presented in the table below.
| Catalytic Method | Substrate | Product | Potential Catalyst System |
| Suzuki-Miyaura Coupling | Thietan-3-yl 4-methylbenzenesulfonate, Arylboronic acid | 3-Arylthietane | Palladium catalyst with specialized phosphine (B1218219) ligands |
| Stille Coupling | This compound, Organostannane | 3-Alkyl/Arylthietane | Palladium catalyst with ligands like XPhos |
| Sonogashira Coupling | This compound, Terminal alkyne | 3-Alkynylthietane | Palladium/Copper co-catalyst system |
| Catalytic Ring-Opening | This compound | Functionalized linear sulfur compounds | Transition-metal complexes (e.g., Rhodium, Iridium) |
Exploration of New Synthetic Applications and Access to Undiscovered Target Molecules
This compound serves as a versatile building block for the synthesis of more complex and previously inaccessible molecules. Its dual reactivity allows for both substitution at the C3 position and transformations involving the thietane ring itself.
A significant area of future research lies in the synthesis of spirocyclic compounds. nih.govbeilstein-journals.org The reaction of this compound with bifunctional nucleophiles could lead to the formation of novel spiro-heterocycles containing a thietane moiety. These spirocyclic scaffolds are of great interest in medicinal chemistry due to their rigid three-dimensional structures, which can lead to improved binding affinity and selectivity for biological targets. nih.gov For example, intramolecular cyclization of a substrate derived from the thietane tosylate could yield spiro-lactones, -lactams, or -ethers.
Another emerging application is in the realm of cascade reactions. researchgate.net The initial substitution of the tosylate group can be designed to trigger a subsequent intramolecular reaction, leading to the rapid construction of complex polycyclic systems in a single synthetic operation. For instance, a nucleophile containing a pendant reactive group could be introduced at the C3 position, which then participates in a cycloaddition or ring-closing reaction with another part of the molecule. Such strategies are highly efficient and atom-economical, aligning with the principles of green chemistry.
The table below outlines potential synthetic applications and the resulting target molecules.
| Synthetic Application | Reaction Type | Potential Target Molecules |
| Spirocycle Synthesis | Intramolecular cyclization | Spiro-lactones, Spiro-lactams, Spiro-ethers |
| Cascade Reactions | Tandem nucleophilic substitution and cycloaddition | Polycyclic thietane-containing compounds |
| Synthesis of Bioisosteres | Nucleophilic substitution | Thietane-containing analogues of known drugs |
| Access to Novel Heterocycles | Ring-expansion or rearrangement | Larger sulfur-containing heterocyclic systems |
Integration into Flow Chemistry and Automated Synthesis Methodologies
The translation of synthetic methods from traditional batch processes to continuous flow chemistry offers numerous advantages, including improved safety, scalability, and reproducibility. unchainedlabs.com this compound is a prime candidate for integration into flow chemistry workflows due to its well-defined reactivity as an electrophile.
Future research will likely focus on developing robust flow protocols for the substitution and transformation of this thietane derivative. Microfluidic reactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, which can be crucial for optimizing reactions involving sensitive substrates or catalysts. unchainedlabs.com For example, the nucleophilic substitution of the tosylate group could be performed in a heated flow reactor, allowing for rapid reaction times and minimizing the formation of side products.
Furthermore, the integration of flow chemistry with automated synthesis platforms enables high-throughput screening of reaction conditions and the rapid generation of compound libraries. unchainedlabs.comsigmaaldrich.comresearchgate.net An automated system could be programmed to systematically vary the nucleophile, catalyst, and solvent in reactions with this compound, allowing for the efficient discovery of optimal reaction conditions and the synthesis of a large number of diverse thietane-containing molecules for biological screening. unchainedlabs.comresearchgate.net This approach significantly accelerates the drug discovery process.
The benefits of integrating this compound into automated flow systems are summarized below.
| Feature | Advantage in Flow Chemistry | Advantage in Automated Synthesis |
| Precise Reaction Control | Improved yield and selectivity | Consistent and reproducible results |
| Rapid Optimization | Fast screening of reaction parameters | High-throughput experimentation |
| Scalability | Seamless transition from lab to production scale | Not directly applicable |
| Library Synthesis | Efficient generation of compound libraries | Automated synthesis of diverse analogues |
Advanced Materials and Polymer Precursor Exploration Utilizing Thietane Scaffolds
The unique properties of the thietane ring, including its polarity and potential for ring-opening polymerization, make it an attractive scaffold for the development of advanced materials and polymers. researchgate.net this compound can serve as a key precursor in this area.
One avenue of research is the synthesis of thietane-containing polymers through ring-opening polymerization (ROP). The strained nature of the thietane ring makes it susceptible to ROP, leading to the formation of poly(thioethers). The properties of these polymers can be tuned by the substituents on the thietane ring. By first functionalizing this compound at the C3 position and then subjecting the resulting monomer to ROP, a wide range of functionalized poly(thioethers) could be accessed. These materials may find applications as high refractive index polymers, specialty elastomers, or biocompatible materials.
Another area of exploration is the use of thietane-containing molecules as building blocks for the synthesis of functional materials. The sulfur atom in the thietane ring can coordinate to metal ions, suggesting potential applications in the design of metal-organic frameworks (MOFs) or as ligands for catalysts. The ability to introduce various functional groups onto the thietane scaffold via the tosylate handle provides a means to tailor the properties of these materials for specific applications, such as gas storage, catalysis, or sensing.
Potential applications in materials science are highlighted in the table below.
| Application Area | Role of this compound | Potential Material Properties |
| Ring-Opening Polymerization | Precursor to functionalized thietane monomers | High refractive index, thermal stability, biocompatibility |
| Metal-Organic Frameworks | Building block with a coordinating sulfur atom | Porosity for gas storage, catalytic activity |
| Functional Ligands | Scaffold for the synthesis of novel ligands | Enhanced catalytic performance, novel reactivity |
| Self-Assembling Materials | Component of molecules designed for self-assembly | Formation of ordered nanostructures |
Q & A
Basic Question: What synthetic methodologies are employed for preparing Thietan-3-yl 4-methylbenzenesulfonate, and how do stoichiometric ratios influence product purity?
Answer: this compound is synthesized via nucleophilic substitution, where the thietanol hydroxyl group reacts with 4-methylbenzenesulfonyl chloride. Critical parameters include:
- Stoichiometry : A 1:1 molar ratio ensures complete conversion of the alcohol to the sulfonate ester. Deviations may yield unreacted starting materials or byproducts (e.g., disubstituted derivatives) .
- Solvent Choice : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity, while base additives (e.g., triethylamine) neutralize HCl byproducts .
- Workup : Purification via recrystallization or column chromatography is essential to isolate the product from residual sulfonic acid or unreacted thietanol .
Basic Question: How is the molecular structure of this compound validated experimentally?
Answer: Structural confirmation involves:
- Single-Crystal X-ray Diffraction (SC-XRD) : Determines bond lengths, angles, and torsion angles. For example, the sulfonate group (S–O bonds: ~1.43–1.45 Å) and thietane ring geometry (C–S–C angles: ~95–100°) are validated .
- Spectroscopy :
- ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ ~2.4 ppm for –SO₃C₆H₄CH₃) and carbon signals (e.g., thietane carbons at δ ~30–40 ppm) .
- IR Spectroscopy : Confirms sulfonate ester vibrations (S=O stretching at ~1170–1370 cm⁻¹) .
Advanced Question: How do hydrogen-bonding networks in this compound derivatives influence their crystallographic packing, and what software tools are used to model these interactions?
Answer : The sulfonate oxygen atoms act as hydrogen-bond acceptors, forming chains or sheets that stabilize the crystal lattice. For example:
- Hydrogen-Bond Analysis : In analogous structures, N–H⋯O and O–H⋯O interactions create [010] directional chains .
- Software Tools :
Advanced Question: How can researchers resolve discrepancies in reported crystallographic data (e.g., unit cell parameters) for sulfonate derivatives?
Answer : Discrepancies arise from factors like temperature, radiation source, or refinement protocols. Mitigation strategies include:
- Data Cross-Validation : Compare results from multiple datasets (e.g., using CCDC or ICSD databases) .
- Refinement Settings : Adjust absorption corrections (e.g., SADABS in APEX3) and apply isotropic/anisotropic displacement parameters .
- Twinned Data Analysis : Use SHELXL’s TWIN/BASF commands to model overlapping reflections .
Advanced Question: What experimental approaches assess the stability and solubility of this compound under varying conditions?
Answer : Key methodologies include:
- Solubility Profiling : Measure equilibrium solubility in solvents (e.g., water, ethanol) via gravimetric or HPLC analysis .
- Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures (>200°C typical for sulfonates) .
- Hydrolytic Stability : Monitor pH-dependent degradation (e.g., sulfonate ester hydrolysis in acidic/basic media) using ¹H NMR kinetics .
Advanced Question: How is this compound utilized as a chiral intermediate in drug synthesis?
Answer : The thietane ring’s stereochemistry (C3 configuration) is critical for bioactive molecules. Applications include:
- Stereoselective Functionalization : Mitsunobu reactions retain configuration during derivatization (e.g., coupling with nucleophiles) .
- Prodrug Design : The sulfonate group enhances solubility for precursors targeting enzymes (e.g., kinase inhibitors) .
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution to separate enantiomers .
Advanced Question: What challenges arise in determining the stereochemical purity of this compound, and how are they addressed?
Answer : Challenges include:
- Enantiomer Interconversion : Thietane ring puckering may lead to racemization. Low-temperature NMR (e.g., ¹H at −40°C) or X-ray crystallography confirms configuration .
- Residual Solvents : Polar solvents (e.g., DMSO) may induce diastereomer formation. Karl Fischer titration ensures anhydrous conditions during synthesis .
- Crystallographic Ambiguity : SHELXL’s FLAT command restrains thietane ring planarity during refinement to avoid false chiral assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
